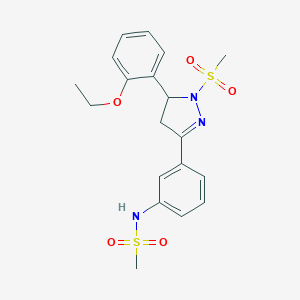

N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound that features a pyrazole ring, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.

Attachment of the methylsulfonyl group: This can be done using a sulfonyl chloride in the presence of a base.

Final coupling with methanesulfonamide: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

Reduction: Reduction reactions could target the pyrazole ring or the sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

“N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” could have several applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

The uniqueness of “N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, might enhance its lipophilicity and membrane permeability.

Biological Activity

N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 724437-60-9, is a complex organic compound with a molecular formula of C19H23N3O5S2. This compound belongs to the pyrazole class of compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a methanesulfonamide group and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies on pyrazole derivatives indicate that they exhibit significant pharmacological activities. The biological activities of this compound are primarily linked to its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research has shown that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial targets in cancer therapy . These findings suggest that this compound could be a candidate for further development in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have indicated that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . The specific mechanisms often involve the modulation of pathways such as NF-kB and COX enzymes.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that related compounds exhibit significant activity against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial effects . This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole carboxamides found that certain derivatives exhibited potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrazole ring for enhancing anticancer efficacy .

- Anti-inflammatory Effects : In another study, a series of substituted pyrazoles were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds significantly reduced TNF-alpha production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Efficacy : A comprehensive evaluation of several pyrazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, with some compounds showing inhibition zones comparable to standard antibiotics .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits tumor growth | Inhibition of BRAF(V600E), EGFR |

| Anti-inflammatory | Reduces inflammation | Modulation of NF-kB and COX pathways |

| Antimicrobial | Broad-spectrum activity | Disruption of microbial cell functions |

Properties

IUPAC Name |

N-[3-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-4-27-19-11-6-5-10-16(19)18-13-17(20-22(18)29(3,25)26)14-8-7-9-15(12-14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFFTXRYNRPRTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.